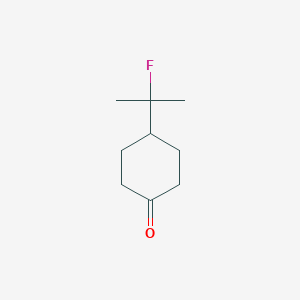
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoropropan-2-yl)cyclohexanone (4F-MPH) is a synthetic compound that belongs to the class of substituted phenidates. It is a stimulant drug that is structurally similar to methylphenidate (MPH) and is used for research purposes.
Mechanism Of Action
The mechanism of action of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is similar to that of methylphenidate. It acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to increased levels in the brain. This results in increased stimulation of the central nervous system, leading to increased alertness, focus, and cognitive function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone include increased heart rate, blood pressure, and body temperature. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been shown to increase the release of serotonin in the brain, which may contribute to its mood-enhancing effects.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone in lab experiments is its structural similarity to methylphenidate, which allows for direct comparison of the effects of these drugs. However, 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has a longer half-life than methylphenidate, which may make it more difficult to control dosing and timing of experiments. Additionally, the potential for abuse and addiction of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone may limit its use in lab experiments.
Future Directions
Future research on 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone could focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or narcolepsy. Additionally, further studies could investigate the effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone on neurotransmitter systems other than dopamine and norepinephrine, such as the glutamate system. Finally, research could focus on developing safer and more effective stimulant drugs that have fewer side effects and less potential for abuse.
Synthesis Methods
The synthesis of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone involves the reaction of 4-fluorobutyrophenone with cyclohexylmagnesium bromide in the presence of a catalyst. The resulting product is then reduced with lithium aluminum hydride to form 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is commonly used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been used to study the effects of stimulant drugs on behavior and addiction.
properties
CAS RN |
177995-52-7 |
|---|---|
Product Name |
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone |
Molecular Formula |
C9H15FO |
Molecular Weight |
158.21 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15FO/c1-9(2,10)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3 |
InChI Key |
GFFIVUKEJGHYKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=O)CC1)F |
Canonical SMILES |
CC(C)(C1CCC(=O)CC1)F |
synonyms |
4-(2-Fluoropropan-2-yl)cyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



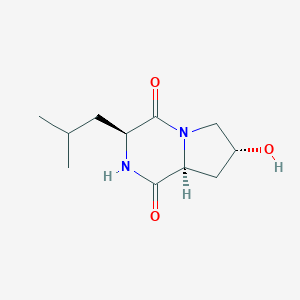
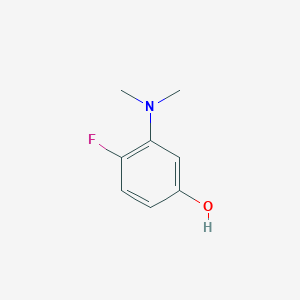
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)
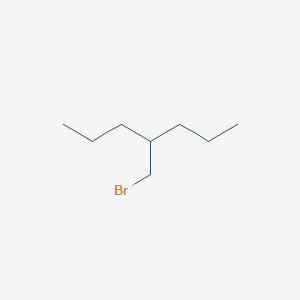
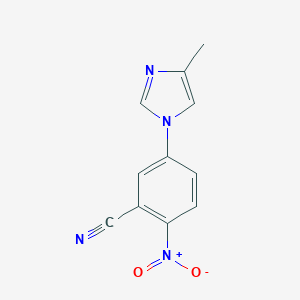
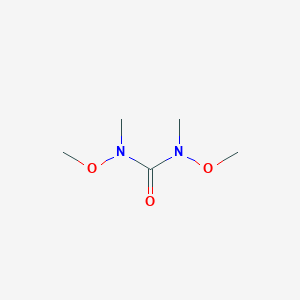
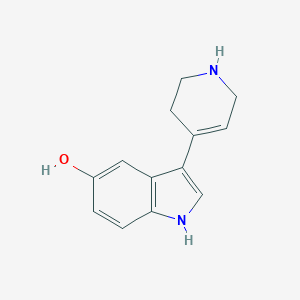
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
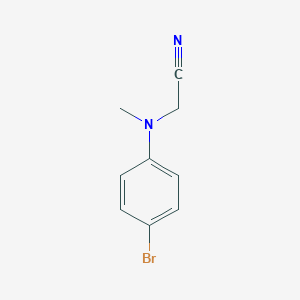
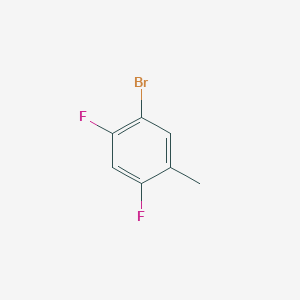
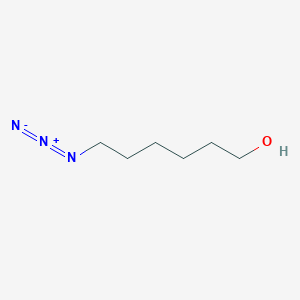
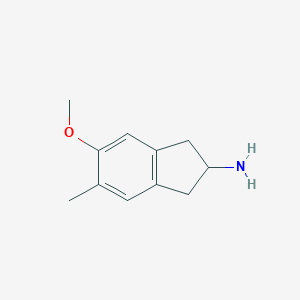
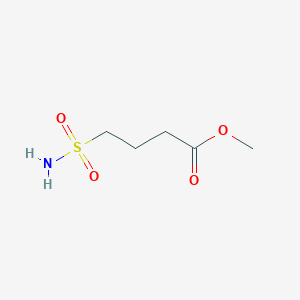
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)